Cas no 135205-66-2 (2,5-dioxopyrrolidine-1-carbonitrile)
2,5-dioxopyrrolidine-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,5-dioxo-1-Pyrrolidinecarbonitrile
- 1-Pyrrolidinecarbonitrile,2,5-dioxo-(9CI)
- N-cyanosuccinimide
- 2,5-dioxopyrrolidine-1-carbonitrile
-
- MDL: MFCD12923579
Computed Properties
- Exact Mass: 124.02732
Experimental Properties
- PSA: 61.17
2,5-dioxopyrrolidine-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634755-1g |
2,5-Dioxopyrrolidine-1-carbonitrile |
135205-66-2 | 98% | 1g |
¥12931.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634755-5g |
2,5-Dioxopyrrolidine-1-carbonitrile |
135205-66-2 | 98% | 5g |
¥40425.00 | 2023-11-21 | |
| TRC | B592760-2.5mg |
2,5-dioxopyrrolidine-1-carbonitrile |
135205-66-2 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B592760-5mg |
2,5-dioxopyrrolidine-1-carbonitrile |
135205-66-2 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B592760-25mg |
2,5-dioxopyrrolidine-1-carbonitrile |
135205-66-2 | 25mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-266534-0.05g |
2,5-dioxopyrrolidine-1-carbonitrile |
135205-66-2 | 95% | 0.05g |
$285.0 | 2023-09-12 | |
| Enamine | EN300-266534-0.1g |
2,5-dioxopyrrolidine-1-carbonitrile |
135205-66-2 | 95% | 0.1g |
$426.0 | 2023-09-12 | |
| Enamine | EN300-266534-0.25g |
2,5-dioxopyrrolidine-1-carbonitrile |
135205-66-2 | 95% | 0.25g |
$607.0 | 2023-09-12 | |
| Enamine | EN300-266534-0.5g |
2,5-dioxopyrrolidine-1-carbonitrile |
135205-66-2 | 95% | 0.5g |
$959.0 | 2023-09-12 | |
| Enamine | EN300-266534-1.0g |
2,5-dioxopyrrolidine-1-carbonitrile |
135205-66-2 | 95% | 1g |
$1229.0 | 2023-05-20 |
2,5-dioxopyrrolidine-1-carbonitrile Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2,5-dioxopyrrolidine-1-carbonitrile
Recent Advances in the Application of 2,5-Dioxopyrrolidine-1-carbonitrile (CAS: 135205-66-2) in Chemical Biology and Pharmaceutical Research
The compound 2,5-dioxopyrrolidine-1-carbonitrile (CAS: 135205-66-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanistic insights, and therapeutic potential.
Recent studies have highlighted the role of 2,5-dioxopyrrolidine-1-carbonitrile as a key intermediate in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. Its unique structural features, including the presence of both a cyano group and a dioxopyrrolidine moiety, make it a valuable building block for the construction of pharmacologically active molecules. Researchers have successfully utilized this compound in the development of novel kinase inhibitors and protease modulators, demonstrating its broad applicability in targeting various disease pathways.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists explored the use of 2,5-dioxopyrrolidine-1-carbonitrile in the design of covalent inhibitors for Bruton's tyrosine kinase (BTK). The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against BTK, a key target in the treatment of B-cell malignancies. The researchers employed a combination of computational modeling and experimental validation to optimize the compound's binding affinity and selectivity, paving the way for its potential use in clinical settings.
Another notable application of 2,5-dioxopyrrolidine-1-carbonitrile is in the field of bioconjugation. Recent work published in Bioconjugate Chemistry showcased its utility as a reactive handle for the site-specific modification of proteins and peptides. The study reported the development of a novel labeling strategy that leverages the compound's electrophilic properties to achieve high-efficiency conjugation under mild conditions. This advancement holds promise for the development of next-generation biotherapeutics and diagnostic tools.
Despite these promising developments, challenges remain in the optimization of 2,5-dioxopyrrolidine-1-carbonitrile-based compounds for in vivo applications. Issues such as metabolic stability and off-target effects need to be addressed through further structural refinement and pharmacokinetic studies. Ongoing research is focused on elucidating the compound's mechanism of action and exploring its potential in combination therapies.
In conclusion, 2,5-dioxopyrrolidine-1-carbonitrile (CAS: 135205-66-2) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications span from drug discovery to bioconjugation, highlighting its broad utility. Continued exploration of its chemical properties and therapeutic potential is expected to yield further breakthroughs in the coming years.
135205-66-2 (2,5-dioxopyrrolidine-1-carbonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)